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Compound of Interest

Compound Name: SM1-71

Cat. No.: B8210266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of chemoproteomic strategies to

identify the cellular targets of SM1-71, a multi-targeted kinase inhibitor. Detailed protocols for

key experiments are included to enable researchers to apply these methods in their own

laboratories.

Introduction
SM1-71 is a potent kinase inhibitor that has demonstrated anti-proliferative activity in various

cancer cell lines. It functions as a multi-targeted agent, capable of binding to its targets through

both covalent and non-covalent interactions. Understanding the full spectrum of SM1-71's

targets is crucial for elucidating its mechanism of action, predicting potential off-target effects,

and developing more selective therapeutic agents. Chemoproteomic approaches, which utilize

chemical probes in conjunction with mass spectrometry, are powerful tools for identifying the

direct binding partners of small molecules like SM1-71 within a complex cellular environment.

Data Presentation
Quantitative Data Summary
The following tables summarize the known kinase targets of SM1-71, their mode of inhibition,

and the compound's anti-proliferative activity in various cancer cell lines.

Table 1: Covalent and Reversible Kinase Targets of SM1-71
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Target Kinase Inhibition Mode IC50 (nM)

GAK Covalent 0.8[1]

YES1 Covalent 0.8[1]

SRC Covalent 2[1]

AAK1 Covalent 4.4[1]

LIMK1 Covalent 5.4[1]

BMP2K Covalent 7.1[1]

MAP2K2 (MEK2) Covalent 9.3[1]

MAP2K1 (MEK1) Covalent 10.4[1]

TAK1 Covalent Ki = 160[1]

ERK2 Covalent 1090[1]

AURKA Reversible
Similar inhibition to SM1-71-

R[1]

PTK2 (FAK) Reversible
Similar inhibition to SM1-71-

R[1]

TEC Reversible
Similar inhibition to SM1-71-

R[1]

IGF1R Reversible
Similar inhibition to SM1-71-

R[1]

MET Reversible
Similar inhibition to SM1-71-

R[1]

Table 2: Anti-proliferative Activity of SM1-71 in Cancer Cell Lines
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Cell Line Cancer Type Key Mutation(s) GR50 (µM)

H23 Non-Small Cell Lung KRAS G12C ~0.4[2]

Calu-6 Non-Small Cell Lung KRAS Q61K ~0.3[1]

H3122 Non-Small Cell Lung EML4-ALK 0.25 - 1.5[3]

H460 Non-Small Cell Lung PIK3CA 0.25 - 1.5[3]

MDA-MB-453 Breast PIK3CA 0.25 - 1.5[3]

HCT116 Colorectal PIK3CA H1074R
Sensitive (nanomolar)

[2]

H1975 Non-Small Cell Lung PIK3CA G118D
Sensitive (nanomolar)

[2]

Experimental Protocols
Protocol 1: Affinity-Based Protein Profiling (AfBPP)
using a Biotinylated SM1-71 Probe
This protocol describes the use of a biotin-tagged SM1-71 derivative to capture its binding

partners from cell lysates, followed by identification using mass spectrometry.

Materials:

Biotinylated SM1-71 probe (SM1-71-biotin)

Control beads (e.g., unconjugated streptavidin agarose beads)

Cancer cell line of interest (e.g., H23)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Streptavidin-conjugated magnetic beads

Wash buffers (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., SDS-PAGE sample buffer)
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Urea

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Tandem Mass Tag (TMT) reagents

LC-MS/MS system

Procedure:

Cell Culture and Lysis:

Culture cancer cells to ~80-90% confluency.

Lyse the cells on ice using lysis buffer.

Clarify the lysate by centrifugation to remove cell debris.

Determine the protein concentration of the supernatant.

Probe Incubation and Protein Capture:

Incubate the cell lysate with the biotinylated SM1-71 probe or DMSO (as a negative

control) for a predetermined time and concentration.

Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the

probe-protein complexes.

Washing and Elution:

Wash the beads extensively with wash buffer to remove non-specific binders.

Elute the captured proteins from the beads using elution buffer.

Protein Digestion and TMT Labeling:
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Denature the eluted proteins with urea.

Reduce the disulfide bonds with DTT and alkylate the cysteines with IAA.

Digest the proteins into peptides using trypsin.

Label the peptides from the probe-treated and control samples with different TMT isobaric

tags.

LC-MS/MS Analysis:

Combine the TMT-labeled peptide samples.

Analyze the mixed sample by LC-MS/MS to identify and quantify the peptides.

Data Analysis:

Identify proteins that are significantly enriched in the SM1-71-biotin pulldown samples

compared to the control samples.

Protocol 2: Washout Assay to Differentiate Covalent and
Reversible Binding
This protocol helps to distinguish between covalent and reversible inhibitors by assessing the

duration of target engagement after the removal of the compound.

Materials:

SM1-71

SM1-71-R (reversible analog)

Cancer cell line of interest

Cell culture medium

DMSO

PBS
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Cell lysis buffer

Antibodies against target proteins (e.g., p-MEK, MEK, p-ERK, ERK)

Western blotting reagents and equipment

Procedure:

Cell Treatment:

Treat cells with SM1-71, its reversible analog SM1-71-R, or DMSO for a specific duration

(e.g., 2 hours).

Compound Washout:

Remove the medium containing the compounds.

Wash the cells multiple times with warm PBS to remove any unbound compound.

Add fresh, compound-free medium to the cells.

Time-Course Analysis:

Lyse the cells at different time points after the washout (e.g., 0, 2, 4, 8 hours).

Western Blot Analysis:

Perform western blotting to assess the phosphorylation status and total protein levels of

known or suspected targets.

A sustained inhibition of phosphorylation in the SM1-71 treated cells after washout,

compared to a rapid recovery in the SM1-71-R treated cells, indicates covalent binding.

Visualizations
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Chemoproteomic Workflow for SM1-71 Target Identification
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Chemoproteomic workflow for identifying SM1-71 targets.
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Signaling Pathways Affected by SM1-71
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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